The synthesis of AH-7921 and its analogs can be achieved using methods described in the original patents for this class of NSO []. While specific details of the synthesis may vary, a general approach involves reacting a substituted benzoyl chloride with a suitably substituted cyclohexyldialkylamine.
AH-7921 possesses two chiral centers, resulting in the existence of cis and trans isomers []. Research indicates that the trans isomer is the form commonly available []. Detailed structural information regarding bond lengths, angles, and spatial arrangement of atoms can be obtained from crystallographic studies and computational modeling techniques like density functional theory (DFT).
AH-7921 primarily exerts its effects by binding to opioid receptors, particularly the mu (MOR) and kappa (KOR) opioid receptors []. It demonstrates high affinity for both receptors, with binding affinities of 60 nM for MOR and 34 nM for KOR []. This binding interaction is believed to be responsible for its analgesic effects. Additionally, it exhibits an affinity for the serotonin transporter (SERT) with a potency of 4 nM, which is higher than most other opioids and may contribute to its pharmacological profile [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6